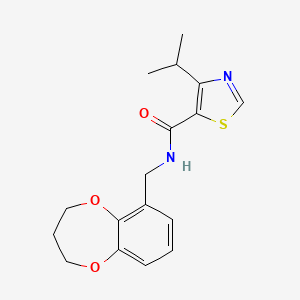![molecular formula C14H13N3O2 B7043243 N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7043243.png)
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1,3-benzoxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1,3-benzoxazol-2-amine is a heterocyclic compound that features both oxazole and benzoxazole rings. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1,3-benzoxazol-2-amine typically involves the formation of the oxazole ring followed by the introduction of the benzoxazole moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized through the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1,3-benzoxazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and benzoxazole derivatives, such as:
- 2-(2-aminophenyl)benzoxazole
- 2-(2-hydroxyphenyl)benzoxazole
- 2-(2-methylphenyl)benzoxazole .
Uniqueness
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1,3-benzoxazol-2-amine is unique due to the presence of both oxazole and benzoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1,3-benzoxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-2-4-12-11(3-1)17-14(19-12)16-8-10-7-15-13(18-10)9-5-6-9/h1-4,7,9H,5-6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPYPLRHXMRWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(O2)CNC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1,2-thiazole-3-carboxamide](/img/structure/B7043173.png)

![4-propan-2-yl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7043182.png)
![5-Methyl-2-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]-1,3-thiazole](/img/structure/B7043190.png)
![4-propan-2-yl-N-[1-(1-pyridin-4-ylethyl)piperidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7043195.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7043203.png)
![[(1R,3S)-3-[(3-methylpyrazin-2-yl)amino]cyclopentyl]methanol](/img/structure/B7043219.png)
![N-[[2-(trifluoromethyl)pyridin-4-yl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-amine](/img/structure/B7043223.png)
![3-chloro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzonitrile](/img/structure/B7043224.png)

![(3S,4R)-4-[(3-iodopyridin-2-yl)amino]oxolan-3-ol](/img/structure/B7043233.png)

![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-[4-(methylsulfamoyl)piperazin-1-yl]acetamide](/img/structure/B7043267.png)

